2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride
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Overview
Description
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClNS and a molecular weight of 209.78 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structural properties, which include a piperidine ring substituted with four methyl groups and a thiol group, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride typically involves the reaction of 2,2,6,6-Tetramethyl-4-piperidone with hydrogen sulfide in the presence of a reducing agent . The reaction conditions often include an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinethiol Hydrochloride can be compared with other similar compounds, such as:
2,2,6,6-Tetramethyl-4-piperidone Hydrochloride: This compound lacks the thiol group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethyl-4-piperidinol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
4-Hydroxy-TEMPO: This compound is a stable nitroxide radical, used primarily as a spin label in electron paramagnetic resonance spectroscopy.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H20ClNS |
---|---|
Molecular Weight |
209.78 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-thiol;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H |
InChI Key |
HNUKZRGSZKBALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)S)C.Cl |
Origin of Product |
United States |
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